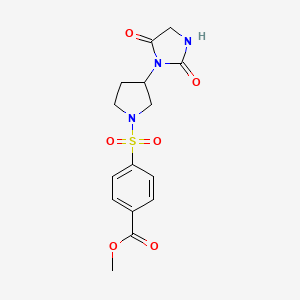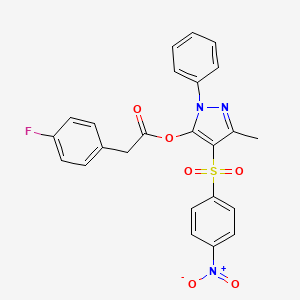
Methyl-4-((3-(2,5-Dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including an imidazolidinone ring, a pyrrolidine ring, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.
Wissenschaftliche Forschungsanwendungen
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the imidazolidinone intermediate, which is then reacted with a pyrrolidine derivativeReaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .
Wirkmechanismus
The mechanism of action of Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the imidazolidinone and pyrrolidine rings may interact with nucleic acids or other biomolecules, affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)carboxylate): Similar structure but with a carboxylate group instead of a sulfonyl group.
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)acetate): Contains an acetate group, leading to different chemical properties and reactivity.
Uniqueness
Methyl 4-((3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl)sulfonyl)benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
methyl 4-[3-(2,5-dioxoimidazolidin-1-yl)pyrrolidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S/c1-24-14(20)10-2-4-12(5-3-10)25(22,23)17-7-6-11(9-17)18-13(19)8-16-15(18)21/h2-5,11H,6-9H2,1H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBMHCHBBVFPSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C(=O)CNC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2408214.png)
![2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE](/img/structure/B2408215.png)
![2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408219.png)


![(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one](/img/structure/B2408225.png)
![N-(3,4-diethoxybenzyl)-2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2408226.png)
![3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2408229.png)

![2-(((6-bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2408231.png)


![2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2408234.png)
